N-Cyclopropyl 4-fluorobenzamide

Vue d'ensemble

Description

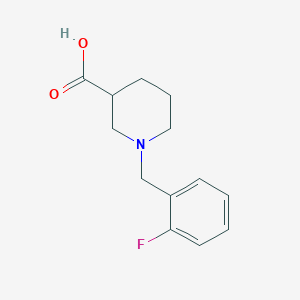

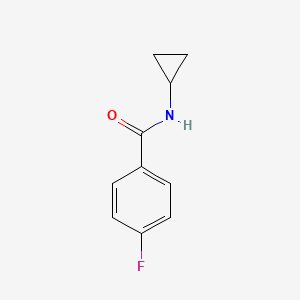

N-Cyclopropyl 4-fluorobenzamide is a chemical compound with the molecular formula C10H10FNO . It has a molecular weight of 179.19 .

Molecular Structure Analysis

The molecular structure of N-Cyclopropyl 4-fluorobenzamide consists of a benzamide group, where one hydrogen atom of the benzene ring is replaced by a fluorine atom, and the amide nitrogen is bonded to a cyclopropyl group .Physical And Chemical Properties Analysis

N-Cyclopropyl 4-fluorobenzamide has a predicted boiling point of 323.6±25.0 °C and a predicted density of 1.21±0.1 g/cm3 . The pKa is predicted to be 14.58±0.20 .Applications De Recherche Scientifique

Insecticidal Activity

N-Cyclopropyl 4-fluorobenzamide derivatives have demonstrated significant insecticidal activities. A study by Luo et al. (2020) synthesized meta-diamide compounds containing cyclopropyl groups, showing that some of these compounds, including N-Cyclopropyl 4-fluorobenzamide derivatives, exhibited strong insecticidal properties against Plutella xylostella and Chilo suppressalis (Luo et al., 2020).

Chemical Synthesis and Fluorescence

N-Cyclopropyl 4-fluorobenzamide plays a role in chemical synthesis processes. Lu et al. (2022) reported the use of N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride to produce fluorescent 1-amino-2,3-naphthalic anhydrides (Lu et al., 2022).

Crystal Structure Analysis

The crystal structure of N-Cyclopropyl 4-fluorobenzamide and its derivatives has been studied to understand its conformation and potential applications. Suchetan et al. (2016) described the crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides, providing insight into their molecular conformations (Suchetan et al., 2016).

Antipsychotic Potential

In the field of medicinal chemistry, benzamide derivatives, including N-Cyclopropyl 4-fluorobenzamide, have been synthesized and evaluated for antipsychotic properties. Xu et al. (2019) found that certain benzamide derivatives showed potential as antipsychotics, suggesting therapeutic applications (Xu et al., 2019).

Synthesis of Quinazolinones

Iqbal et al. (2019) developed a method for synthesizing quinazolin-4-ones, using ortho-fluorobenzamides as a starting material. This highlights the role of N-Cyclopropyl 4-fluorobenzamide in the synthesis of pharmacologically significant compounds (Iqbal et al., 2019).

Asymmetric Synthesis

Fluorine-containing cyclopropanes, including derivatives of N-Cyclopropyl 4-fluorobenzamide, have attracted interest for their potential in medicinal chemistry due to their biological activity and metabolic profiles. Pons et al. (2021) discussed the stereoselective synthesis of fluoro-, difluoromethyl-, and trifluoromethyl-cyclopropane, important building blocks in drug development (Pons et al., 2021).

Cytotoxic Activity Against Cancer Cells

Kesuma et al. (2018) synthesized N-(phenylcarbamothioyl)-4-fluorobenzamide compounds and assessed their cytotoxic activities against MCF-7 breast cancer cells, showing potential as anticancer agents (Kesuma et al., 2018).

Safety and Hazards

N-Cyclopropyl 4-fluorobenzamide is classified as dangerous according to the GHS classification . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

N-cyclopropyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSPTZQFKWMPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399175 | |

| Record name | N-cyclopropyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl 4-fluorobenzamide | |

CAS RN |

88229-16-7 | |

| Record name | N-cyclopropyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-](/img/structure/B1350895.png)

![N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1350901.png)

![2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole](/img/structure/B1350921.png)